Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
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Overview
Description
Methyl 4-((cyclohexylmethyl)amino)bicyclo[222]octane-1-carboxylate hydrochloride is a chemical compound with a complex structure that includes a bicyclo[222]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride typically involves a series of organic reactions. One common method involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process uses an organic base to mediate the reaction, resulting in high yields and excellent enantioselectivities .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for larger volumes, and ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.
Scientific Research Applications
Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme interactions and molecular pathways.
Industry: It could be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclo[2.2.2]octane core is a privileged structure found in many biologically active molecules, suggesting that this compound may interact with enzymes or receptors in a similar manner .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate hydrochloride
- Methyl 4-(Cbz-amino)bicyclo[2.2.2]octane-1-carboxylate
Uniqueness
Methyl 4-((cyclohexylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride is unique due to the presence of the cyclohexylmethyl group, which may confer different chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C17H30ClNO2 |
---|---|
Molecular Weight |
315.9 g/mol |
IUPAC Name |
methyl 4-(cyclohexylmethylamino)bicyclo[2.2.2]octane-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C17H29NO2.ClH/c1-20-15(19)16-7-10-17(11-8-16,12-9-16)18-13-14-5-3-2-4-6-14;/h14,18H,2-13H2,1H3;1H |
InChI Key |
MYZNYXVQCWMLPG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)NCC3CCCCC3.Cl |
Origin of Product |
United States |
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